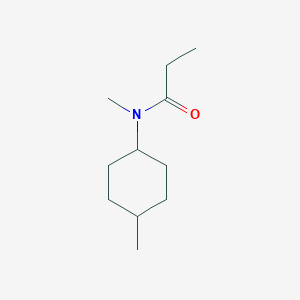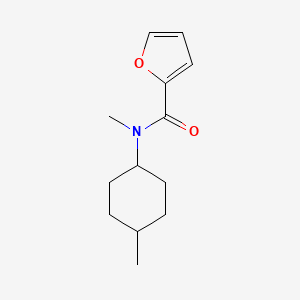![molecular formula C15H18N2O B7503782 N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as DMHP, is a synthetic compound that belongs to the family of pyrrole derivatives. DMHP has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide acts as a selective agonist for the cannabinoid receptor type 1 (CB1), which is found primarily in the brain and central nervous system. CB1 receptors are involved in a variety of physiological processes, including pain, mood, appetite, and memory. This compound binds to CB1 receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the modulation of synaptic transmission and plasticity in the brain, the regulation of pain perception, and the modulation of appetite and metabolism. This compound has also been shown to have potential as a treatment for a variety of neurological and psychiatric disorders, including anxiety, depression, and addiction.
实验室实验的优点和局限性
One of the main advantages of using N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide in lab experiments is its selectivity for CB1 receptors, which allows for precise modulation of the endocannabinoid system. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is its potential for off-target effects, particularly at high concentrations. Careful dosing and experimental design are therefore necessary to ensure that the effects observed are specific to CB1 receptor activation.
未来方向
There are several future directions for research on N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide. One area of interest is its potential as a treatment for neurological and psychiatric disorders, particularly anxiety, depression, and addiction. Another area of interest is its role in the regulation of pain perception, and its potential as a tool for developing new pain medications. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of the endocannabinoid system.
合成方法
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzylamine with ethyl 2-oxo-4-phenylbutyrate, followed by the addition of hydroxylamine hydrochloride and sodium acetate. The resulting product is then purified using column chromatography. Other methods for synthesizing this compound include the reaction of 2,4-dimethylbenzylamine with 2-acetylpyrrole, followed by the addition of hydroxylamine hydrochloride and sodium acetate, or the reaction of 2,4-dimethylbenzylamine with 1-acetylpyrrole, followed by the addition of hydroxylamine hydrochloride and sodium acetate.
科学研究应用
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the function of the endocannabinoid system, which plays a role in a variety of physiological processes, including pain, mood, and appetite. This compound has also been used to study the effects of endocannabinoids on synaptic transmission and plasticity in the brain.
属性
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-6-7-13(12(2)9-11)10-17(3)15(18)14-5-4-8-16-14/h4-9,16H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAANRTAUYUGFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2=CC=CN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)
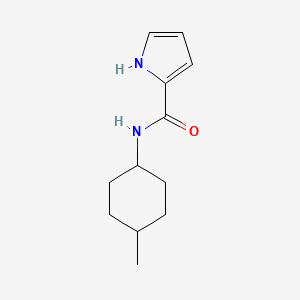

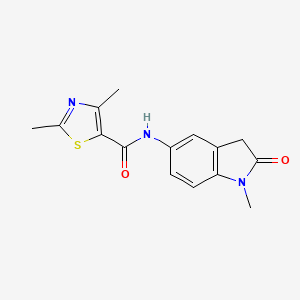

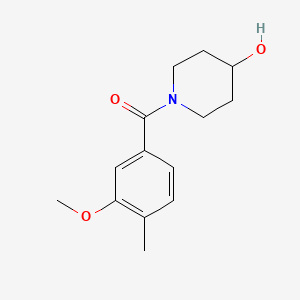
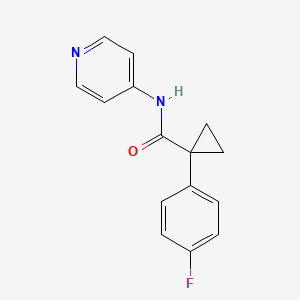
![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503786.png)
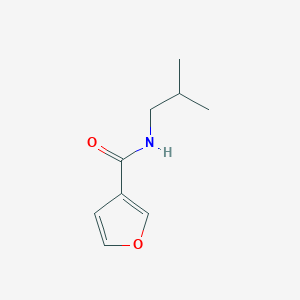
![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
